![molecular formula C12H13F3O3 B12593779 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-22-6](/img/structure/B12593779.png)
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a trifluoromethyl-substituted phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nucleophile, such as methanol, under acidic conditions to form the corresponding acetal.
Hydrolysis: The acetal is then hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions
Major Products Formed
Oxidation: Formation of 4-oxo-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
Reduction: Formation of 4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butanol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-4-(4-fluorophenyl)butan-2-one
- 4-Hydroxy-4-(4-chlorophenyl)butan-2-one
- 4-Hydroxy-4-(4-bromophenyl)butan-2-one
Uniqueness
4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
645389-22-6 |
|---|---|
Fórmula molecular |
C12H13F3O3 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
4-hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-18-7-10(16)6-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-5,11,17H,6-7H2,1H3 |
Clave InChI |
SNYOTYAUDCALMQ-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




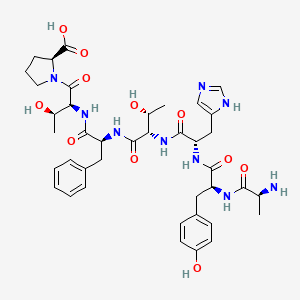
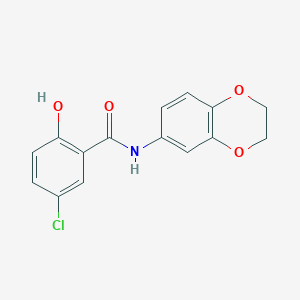


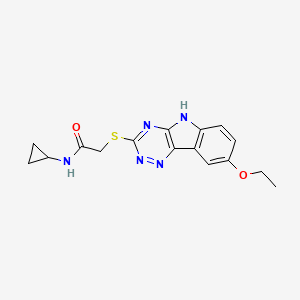
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
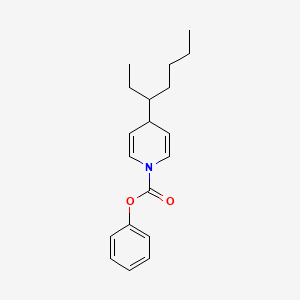
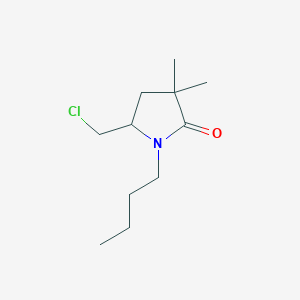
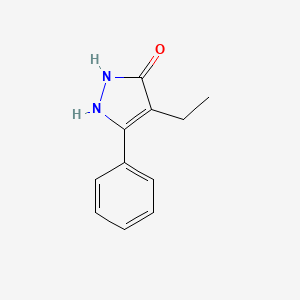
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
